Taemc161

Description

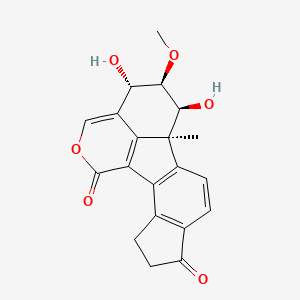

TAEMC161 (C₂₀H₁₈O₆) is a fungal metabolite first isolated in 2000 from Trichoderma hamatum . Initially proposed as a novel structure (10-B), it was later revised to be identical to viridiol (10-C), a phytotoxin originally characterized in 1969 as a derivative of viridin . This revision was confirmed through advanced computational methods, including Computer-Assisted Structure Elucidation (CASE) systems and Density Functional Theory (DFT) -based carbon chemical shift calculations . This compound exhibits a fused tricyclic framework with ketone and hydroxyl substituents, critical for its biological activity as an antifungal agent and aflatoxin biosynthesis inhibitor .

Properties

Molecular Formula |

C20H18O6 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

(11S,12S,13S,14S)-12,14-dihydroxy-13-methoxy-11-methyl-17-oxapentacyclo[9.7.1.02,10.03,7.015,19]nonadeca-1(19),2(10),3(7),8,15-pentaene-6,18-dione |

InChI |

InChI=1S/C20H18O6/c1-20-11-5-3-8-9(4-6-12(8)21)13(11)14-15(20)10(7-26-19(14)24)16(22)17(25-2)18(20)23/h3,5,7,16-18,22-23H,4,6H2,1-2H3/t16-,17+,18+,20-/m0/s1 |

InChI Key |

AOGBZCZMWXTRRM-XFKSJGNHSA-N |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H]([C@H](C3=COC(=O)C(=C31)C4=C2C=CC5=C4CCC5=O)O)OC)O |

Canonical SMILES |

CC12C(C(C(C3=COC(=O)C(=C31)C4=C2C=CC5=C4CCC5=O)O)OC)O |

Synonyms |

TAEMC161 viridiol |

Origin of Product |

United States |

Comparison with Similar Compounds

Critical Research Findings

Structural Reassignment: this compound’s identity as viridiol was conclusively proven through NOE experiments (e.g., H-19 to methoxy protons) and DFT-optimized 3D models .

CASE System Utility : CASE algorithms identified three plausible constitutions for this compound, but only empirical methods resolved ambiguities, underscoring the need for multi-technique validation .

Biological Relevance : Structural revisions have implications for drug discovery, as viridiol’s phytotoxicity mechanisms are better understood than this compound’s initially proposed form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.